N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic compound featuring a hybrid structure combining a pyrrolidinone core, a 3,4-dimethoxyphenyl substituent, and a piperazine-carboxamide moiety with a hydroxyethyl side chain. The piperazine-carboxamide linker, common in CNS-active compounds, may facilitate solubility and binding affinity.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-27-16-4-3-15(12-17(16)28-2)23-13-14(11-18(23)25)20-19(26)22-7-5-21(6-8-22)9-10-24/h3-4,12,14,24H,5-11,13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMOOJDXYLVWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide, a complex organic compound, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure features a piperazine ring substituted with a hydroxyethyl group and a pyrrolidine moiety linked to a dimethoxyphenyl group, which is crucial for its biological activity.
This compound is proposed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids such as anandamide. This inhibition can lead to increased levels of these signaling molecules, potentially enhancing analgesic and anti-inflammatory effects .
- Antioxidative Activity : Similar compounds have shown antioxidative properties by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function, which is critical in neurodegenerative disease contexts .
- Receptor Modulation : The structural features allow for interaction with various receptors, potentially modulating neurotransmitter pathways related to pain and mood regulation.
Analgesic Effects
Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, FAAH inhibitors have been shown to reduce pain in animal models of neuropathic pain and inflammatory pain .
Neuroprotective Effects
Studies have suggested that the compound may have neuroprotective properties by mitigating oxidative stress and promoting cell survival pathways. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- FAAH Inhibition Study : A study on FAAH inhibitors demonstrated that compounds structurally related to this compound significantly increased levels of endocannabinoids in rat models, leading to reduced allodynia and hyperalgesia .
- Oxidative Stress Study : A series of piperazine derivatives were evaluated for their antioxidative properties using SH-SY5Y neuroblastoma cells. The results indicated that certain derivatives effectively protected against H₂O₂-induced oxidative damage, suggesting potential therapeutic applications for neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzo[b][1,4]Oxazin-3(4H)-One Series ()
Compounds 28 , 29a , and 29b in share a piperazine-carboxamide scaffold but differ in their heterocyclic substituents and side chains:
- Compound 28: Contains a benzo[b][1,4]oxazin-3(4H)-one group linked to a pyridin-3-yl substituent. Its molecular weight (410.18 g/mol) is lower than the target compound due to the absence of the hydroxyethyl group and pyrrolidinone ring. The oxazinone moiety may enhance hydrogen-bonding interactions compared to the pyrrolidinone in the target compound .
- Compound 29a: Features a benzo[b][1,4]oxazinone-propanoyl chain and a pyridin-3-ylacetamide group.
- Compound 29b : Substitutes the pyridinyl group with a phenethyl chain, further increasing lipophilicity. This highlights how side-chain modifications in piperazine-carboxamides can tailor pharmacokinetic properties, a consideration relevant to the hydroxyethyl group in the target compound .
Table 1: Structural and Physicochemical Comparisons
Piperazine-Carboxamide Derivatives with Aromatic Substitutents ()
The compound N-(1,3-benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide shares the piperazine-carboxamide backbone but substitutes the pyrrolidinone with a benzodioxole group and a propenyl chain. Key differences include:
- Benzodioxole vs. Dimethoxyphenyl : Both are electron-rich aromatic systems, but the benzodioxole’s fused oxygen atoms may confer greater metabolic stability compared to the methoxy groups in the target compound .
- Propenyl Chain vs. Hydroxyethyl : The propenyl group increases lipophilicity, whereas the hydroxyethyl side chain in the target compound likely improves aqueous solubility, critical for CNS penetration .
Table 2: Functional Group Impact on Properties
Key Research Insights and Limitations
- SAR Trends : Piperazine-carboxamides with polar side chains (e.g., hydroxyethyl) exhibit improved solubility, making them favorable for oral bioavailability. Conversely, lipophilic substituents (e.g., propenyl or phenethyl) may enhance membrane permeability but reduce solubility .
- Target Compound’s Unique Profile: The combination of pyrrolidinone rigidity and hydroxyethyl solubility may position it as a candidate for CNS disorders requiring balanced brain penetration and metabolic stability.
- Data Gaps : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence. Further in vitro assays (e.g., binding affinity, enzyme inhibition) are needed to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
